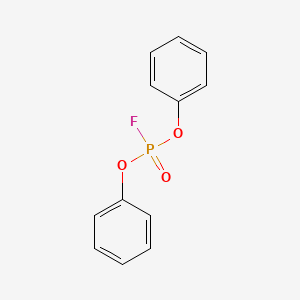
Diphenyl phosphorofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl phosphorofluoridate is an organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)F. It is a colorless liquid that is sensitive to moisture and hydrolysis. This compound is known for its role as a potent inhibitor of serine proteases, making it significant in biochemical research and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenyl phosphorofluoridate can be synthesized through the reaction of diphenyl phosphorochloridate with potassium fluoride in an anhydrous solvent such as acetonitrile. The reaction typically proceeds at room temperature and requires careful handling due to the sensitivity of the reagents to moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and closed reactors helps in maintaining anhydrous conditions and minimizing exposure to moisture.
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl phosphorofluoridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form diphenyl phosphate and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents like acetonitrile and dichloromethane are typically used to prevent hydrolysis.
Major Products:
Phosphoramidates: Formed from the reaction with amines.
Phosphates: Formed from the reaction with alcohols.
Hydrolysis Products: Diphenyl phosphate and hydrogen fluoride.
Aplicaciones Científicas De Investigación
Diphenyl phosphorofluoridate has a wide range of applications in scientific research:
Biochemistry: It is used as an inhibitor of serine proteases, which are enzymes that play crucial roles in various biological processes.
Medicinal Chemistry: The compound is used in the design of enzyme inhibitors for therapeutic purposes.
Industrial Chemistry: It serves as a reagent in the synthesis of other organophosphorus compounds.
Molecular Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
Diphenyl phosphorofluoridate exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the phosphorylation of the serine residue in the active site of the enzyme, leading to the formation of a stable phospho-enzyme complex. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.
Comparación Con Compuestos Similares
Diisopropyl phosphorofluoridate: Another organophosphorus compound with similar inhibitory effects on serine proteases.
Diphenyl phosphorochloridate: A precursor in the synthesis of diphenyl phosphorofluoridate.
Uniqueness: this compound is unique due to its specific reactivity with serine proteases and its stability under anhydrous conditions. Its ability to form stable phospho-enzyme complexes makes it a valuable tool in biochemical research.
Propiedades
Número CAS |
403-65-6 |
|---|---|
Fórmula molecular |
C12H10FO3P |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
[fluoro(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H10FO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
XFKSLARHPIQBFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)
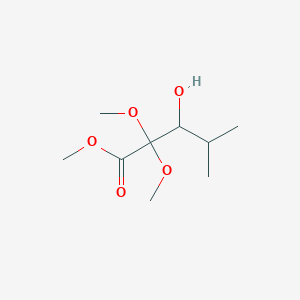
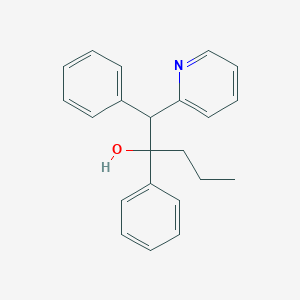
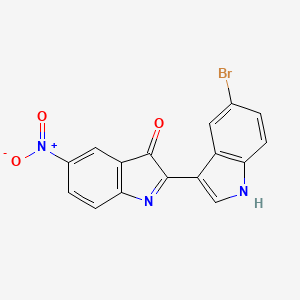
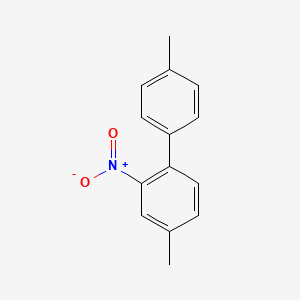
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)

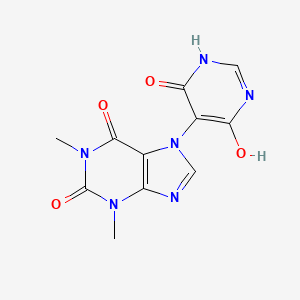
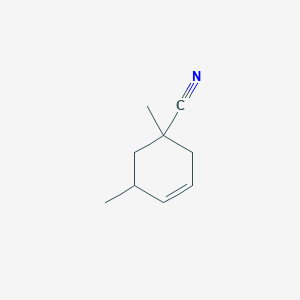
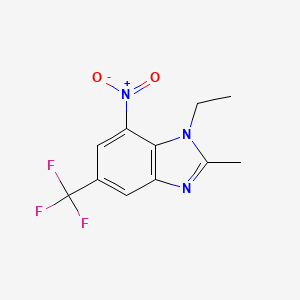
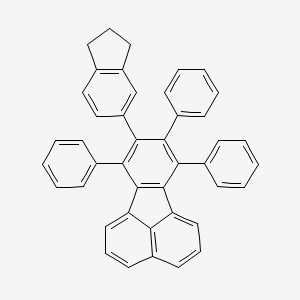
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
